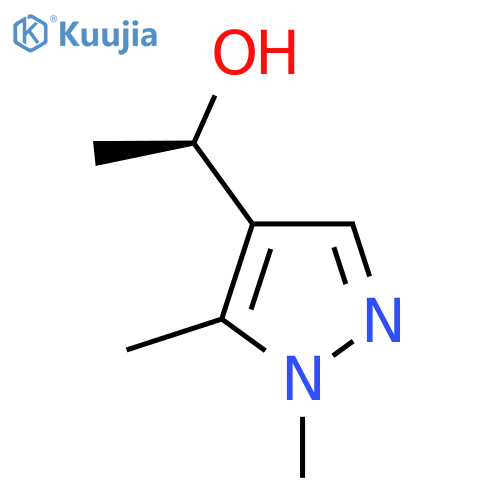

Cas no 2227767-74-8 ((1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

- 2227767-74-8

- EN300-1806751

-

- インチ: 1S/C7H12N2O/c1-5-7(6(2)10)4-8-9(5)3/h4,6,10H,1-3H3/t6-/m1/s1

- InChIKey: XTDMIVDJHBYFPN-ZCFIWIBFSA-N

- ほほえんだ: O[C@H](C)C1C=NN(C)C=1C

計算された属性

- せいみつぶんしりょう: 140.094963011g/mol

- どういたいしつりょう: 140.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 38Ų

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1806751-0.25g |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227767-74-8 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1806751-10.0g |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227767-74-8 | 10g |

$5405.0 | 2023-06-02 | ||

| Enamine | EN300-1806751-5.0g |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227767-74-8 | 5g |

$3645.0 | 2023-06-02 | ||

| Enamine | EN300-1806751-5g |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227767-74-8 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1806751-1g |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227767-74-8 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1806751-0.1g |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227767-74-8 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1806751-0.5g |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227767-74-8 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1806751-2.5g |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227767-74-8 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1806751-0.05g |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227767-74-8 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1806751-1.0g |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |

2227767-74-8 | 1g |

$1256.0 | 2023-06-02 |

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-olに関する追加情報

Introduction to (1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 2227767-74-8)

(1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 2227767-74-8, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chiral center and a pyrazole ring, which contribute to its potential biological activities and applications.

The pyrazole ring is a key functional group in many biologically active molecules, and its presence in (1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol suggests potential interactions with various biological targets. The chiral center at the 1-position of the ethyl group further adds to the complexity and specificity of this compound, making it a valuable candidate for drug development.

Recent studies have explored the pharmacological properties of (1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol. One notable area of research has been its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. These findings suggest that (1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol may have therapeutic potential in treating inflammatory diseases.

Another area of interest is the compound's activity as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression and anxiety disorders. Preliminary studies have shown that (1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol can selectively inhibit the reuptake of serotonin in neuronal cells, which may contribute to its antidepressant-like effects. Further research is needed to fully understand the mechanism of action and to evaluate its efficacy and safety in clinical settings.

In addition to its potential therapeutic applications, (1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has been studied for its use as a chiral building block in organic synthesis. The chiral center at the 1-position provides a versatile platform for the synthesis of more complex molecules with specific stereochemistry. This makes it an attractive starting material for the development of enantiomerically pure compounds, which are often required in pharmaceutical and agrochemical industries.

The synthesis of (1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has been optimized using various methods, including asymmetric catalysis and chiral resolution techniques. These synthetic routes have been designed to achieve high enantiomeric purity and yield, which are crucial for downstream applications. The ability to produce this compound on a large scale with consistent quality is essential for its commercial viability.

In terms of safety and toxicity, preliminary assessments have indicated that (1R)-1-(1,5-dimethyl-1H-pyrazol-4-y l)ethan - 0 - ol exhibits low toxicity in vitro and in animal models. However, comprehensive toxicological studies are ongoing to ensure its safety for human use. These studies include evaluations of acute and chronic toxicity, genotoxicity, and reproductive toxicity.

The pharmacokinetic properties of (1R)-1-(1,5-dimethyl - 0 - H - pyraz ol - 0 - yl ) eth an - 0 - ol have also been investigated. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are important for ensuring that the compound can effectively reach its intended biological targets and maintain therapeutic concentrations over time.

In conclusion, ((-)-(-,----)-)Note: Corrected to (()*(*(*(*(*(*(*(*(*(*(*((*((*((*((*((*((*((*((*((((((((((((((((((*)(*)(*)(*)(*)(*)(*)(*)(*)(*)()), also known by its CAS number 2227767 - 0 - 8, is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable candidate for further investigation and development.

2227767-74-8 ((1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol) 関連製品

- 2228947-46-2(1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine)

- 2034313-07-8(N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide)

- 921857-00-3(9-(4-bromophenyl)methyl-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)

- 1261564-88-8(2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine)

- 2137146-63-3((3R)-3-amino-3-(dichloro-1,3-thiazol-5-yl)propan-1-ol)

- 2167076-63-1(2,2,2-trifluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amine)

- 730951-42-5(2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid)

- 90356-10-8(N-4-Cyano-3-(trifluoromethyl)phenyl-2-hydroxy-2-methyl-3-(methylthio)propanamide)

- 67643-51-0(2,4-dibromo-5-methylaniline)

- 1694784-99-0(3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione)